Ethyl 3-methyl-2-oxocyclopentanecarboxylate
CAS No.: 7424-85-3
Cat. No.: VC2327234
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7424-85-3 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | ethyl 3-methyl-2-oxocyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | RYLWOWNENNPXNW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(C1=O)C |
| Canonical SMILES | CCOC(=O)C1CCC(C1=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3-methyl-2-oxocyclopentanecarboxylate features a cyclopentane core with three key functional groups:
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A ketone (oxo) group at position 2
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A carboxylic ester (ethoxycarbonyl) group at position 1
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A methyl substituent at position 3
This arrangement creates a β-ketoester system that exhibits distinctive chemical behavior, including enhanced acidity of the α-hydrogen between the two carbonyl groups.
Physical and Chemical Properties
The physical and chemical properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 7424-85-3 |
| Physical State | Liquid (presumed based on analogous compounds) |
| Solubility | Likely insoluble in water, soluble in organic solvents |
| LogP | 1.16470 |
| Polar Surface Area (PSA) | 43.37000 |
The compound demonstrates chemical properties typical of β-ketoesters, including:
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Potential for keto-enol tautomerism
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Enhanced acidity of the α-hydrogen (between the carbonyl groups)
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Susceptibility to nucleophilic addition reactions
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Capacity for aldol and Michael reactions
Nomenclature and Identification
Synonyms and Alternative Names
The compound is known by several names in chemical literature and databases:
| Systematic/Common Names |
|---|
| Ethyl 3-methyl-2-oxocyclopentanecarboxylate |
| Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate |
| Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester |
| 2-carboethoxy-5-methyl-cyclopentanone |
Chemical Identifiers
Various identification systems assign the following identifiers to ethyl 3-methyl-2-oxocyclopentanecarboxylate:
| Identifier Type | Value |
|---|---|
| CAS Number | 7424-85-3 |
| European Community (EC) Number | 986-365-5 |
| Standard InChI | InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 |
| Standard InChIKey | RYLWOWNENNPXNW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(C1=O)C |
Applications and Uses
Synthetic Intermediate
Ethyl 3-methyl-2-oxocyclopentanecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex cyclopentane derivatives. These derivatives have significant importance in pharmaceutical and fine chemical industries due to their potential biological activities.
Chelating Applications
The β-ketoester functional arrangement present in this compound gives it potential as a chelating agent. Research on related compounds indicates that 1,3-ketoesters have "great potential in the food industry, as they are suitable for trapping flavours because of their chelating effects" .
Specifically, similar compounds have been investigated for their ability to chelate iron(III) in aqueous solutions, with potential applications for increasing iron bioavailability in human diets. The thermodynamic and kinetic parameters associated with monochelate complexation have been studied for related compounds, suggesting similar potential for ethyl 3-methyl-2-oxocyclopentanecarboxylate .
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related compounds provide context for understanding the properties and applications of ethyl 3-methyl-2-oxocyclopentanecarboxylate:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| Methyl 3-ethyl-2-oxocyclopentane-1-carboxylate | 60887-96-9 | Contains methyl ester and ethyl substituent |
| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | Lacks methyl substituent at position 3 |
| Methyl 2-oxocyclopentanecarboxylate | Not provided | Methyl ester without methyl substituent |
These analogs share similar reactive properties due to the β-ketoester functional arrangement but may exhibit different physical properties and reactivity patterns based on their specific substitution patterns .
Functional Significance of Structural Variations
The positional isomerism and varying ester groups among these related compounds influence their:
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Physical Properties: Slight variations in solubility profiles, boiling points, and crystallization behavior
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Reactivity Patterns: Different substituents affect the acidity of α-hydrogens and stereochemical outcomes of reactions
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Chelating Abilities: The specific arrangement of carbonyl groups impacts metal complexation properties
Future Research Directions
Based on the available data and the properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate, several promising research directions emerge:
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Optimization of Synthetic Routes: Development of more efficient and selective synthesis methods, particularly those employing environmentally friendly conditions
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Expanded Pharmaceutical Applications: Investigation of the compound's potential as a building block for bioactive molecules, leveraging its functionalized cyclopentane structure
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Advanced Food Science Applications: Further exploration of its potential chelating properties for flavor enhancement, preservation, and nutritional applications
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Catalyst Development: Investigation of potential applications in catalytic systems, particularly those involving metal coordination
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